Methyl gluceth

Vue d'ensemble

Description

Methyl gluceth, also known as methyl glucoside, is a derivative of glucose. It is commonly used in the cosmetic industry due to its excellent humectant and emollient properties. This compound is known for its ability to attract and retain moisture, making it a popular ingredient in skincare and hair care products.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl gluceth is synthesized through the reaction of glucose with methanol. This reaction forms a cyclic acetal known as methyl glucoside. The process involves the use of an acid catalyst to facilitate the reaction. The reaction conditions typically include a temperature range of 60-80°C and a reaction time of 2-4 hours .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where glucose and methanol are combined in the presence of an acid catalyst. The reaction mixture is then heated to the desired temperature and maintained for the required reaction time. After the reaction is complete, the product is purified through distillation and crystallization processes to obtain high-purity this compound .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl gluceth undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form glucuronic acid derivatives.

Reduction: It can be reduced to form methyl glucitol.

Substitution: this compound can undergo substitution reactions where the methoxy group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out in an aqueous medium at room temperature.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reaction is carried out in an organic solvent like ethanol or tetrahydrofuran.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Glucuronic acid derivatives.

Reduction: Methyl glucitol.

Substitution: Various substituted glucosides depending on the nucleophile used.

Applications De Recherche Scientifique

Key Applications

-

Cosmetics and Personal Care

- Moisturizers and Creams : Methyl Gluceth-20 is commonly included in lotions and creams due to its ability to retain moisture and improve skin hydration.

- Cleansers : It acts as a mild surfactant in facial cleansers, helping to remove dirt without stripping the skin of its natural oils.

- Makeup Products : Used in foundations and primers to enhance spreadability and provide a smooth finish.

-

Pharmaceuticals

- Topical Formulations : this compound-20 is incorporated into ointments and gels for its emollient properties, aiding in the delivery of active ingredients through the skin barrier.

- Barrier Creams : It has been shown to provide protection against irritants, making it suitable for use in barrier creams designed to prevent contact dermatitis .

-

Industrial Applications

- Textiles : Employed as a softener in textile processing, enhancing fabric feel and moisture management.

- Household Products : Found in various cleaning agents where it serves as a surfactant and stabilizer.

Data Tables

| Application Area | Benefits |

|---|---|

| Skin Care Products | Moisturization, soothing |

| Hair Care Products | Conditioning, detangling |

| Makeup | Improved texture, longevity |

| Pharmaceuticals | Enhanced absorption |

Case Studies

-

Skin Irritation Prevention

A study demonstrated that formulations containing this compound-20 significantly reduced irritation caused by contact with irritants such as pyrocatechol. The combination of this compound-20 with hydroxyethyl cellulose (HEC) provided up to five hours of protection against irritants compared to standard formulations . -

Moisturizing Efficacy

In clinical trials assessing moisturizing efficacy, products containing this compound-20 showed improved hydration levels over time compared to control groups without the compound. This effect was attributed to its humectant properties that draw moisture from the environment into the skin . -

Safety Assessments

Comprehensive safety assessments have concluded that this compound-20 poses minimal risk when used as intended in cosmetic formulations. Studies indicated no significant irritation or sensitization reactions in human subjects at concentrations typically used in products .

Mécanisme D'action

Methyl gluceth works by attracting water molecules and binding them to the skin or hair surface, thus preventing moisture loss and improving hydration. It also helps to soften and smooth the skin’s texture and enhance the product’s spreadability. In hair care products, it reduces frizz and improves the combability of hair strands .

Comparaison Avec Des Composés Similaires

Similar Compounds

Glycerin: Another popular humectant used in cosmetics. It is known for its excellent moisturizing properties but can be tacky.

Propylene glycol: Used as a humectant and solvent in cosmetics. It has a lower viscosity compared to glycerin but can be irritating to some users.

Butylene glycol: Similar to propylene glycol but less irritating and with better skin feel.

Sorbitol: A sugar alcohol used as a humectant and thickening agent in cosmetics.

Uniqueness of Methyl Gluceth

This compound stands out due to its dual function as both a humectant and emollient. It provides excellent moisturization without the tackiness associated with glycerin. Additionally, its low irritation potential makes it suitable for sensitive skin formulations .

Activité Biologique

Methyl gluceth, particularly in its various forms such as this compound-10 and this compound-20, is a class of compounds derived from glucose and fatty acids. These compounds are widely used in cosmetic formulations for their moisturizing properties, skin conditioning abilities, and potential antimicrobial activities. This article explores the biological activity of this compound, highlighting its safety profile, antimicrobial properties, and effects on skin health.

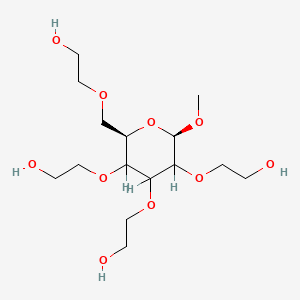

Chemical Structure and Properties

This compound compounds are polyether derivatives of glucose. The general formula for this compound is , indicating a complex structure that contributes to its unique properties. The variations in the number (e.g., 10 or 20) denote the degree of polymerization and the average molecular weight.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties, particularly against certain strains of bacteria and fungi. A study investigated the efficacy of various methyl glucose esters against Zygosaccharomyces bailii (a yeast strain) and Lactobacillus fructivorans (a bacterial strain). The results indicated that:

- Inhibition Concentrations : Methyl glucose monoesters showed significant growth inhibition at concentrations of 0.1%, 0.5%, and 1% (w/v).

- Chain Length Effects : Shorter chain fatty acid esters (e.g., lauric acid) demonstrated greater antimicrobial activity compared to longer chains like oleic acid .

| Compound | Inhibition Concentration (%) | Microbial Strain |

|---|---|---|

| Methyl Glucose Laurate | 0.1 - 1.0 | Zygosaccharomyces bailii |

| Methyl Glucose Oleate | 0.1 - 1.0 | Lactobacillus fructivorans |

Safety Profile

The safety assessment of this compound compounds has been extensively reviewed by the Cosmetic Ingredient Review (CIR) Expert Panel. Key findings include:

- Acute Toxicity : Studies on rats indicated that this compound compounds have a high LD50 (>5 g/kg), suggesting low acute toxicity when administered orally or dermally .

- Skin Sensitization : There are reports indicating low potential for skin irritation and sensitization, with some studies confirming that these compounds do not induce significant irritation at typical use concentrations .

- Ocular Irritation : Testing on methyl glucose dioleate revealed it to be a slight irritant, with an effective concentration causing hemolysis being significantly high (H50 = 1125.56 µg/ml) .

Case Study 1: Skin Barrier Function

A clinical study evaluated the effectiveness of a formulation containing this compound-20 in enhancing skin barrier function against irritants like Rhus extract. The study involved:

- Participants : Five human subjects.

- Method : Test solutions were applied to designated areas on the forearms.

- Results : The formulation provided significant protection against irritants, demonstrating a barrier effect that lasted up to five hours when combined with other agents like Hydroxyethyl Cellulose (HEC) .

Case Study 2: Microbial Structure Impact

Another research article examined how daily application of skincare products containing this compound affected facial microbial structure. The findings suggested:

Propriétés

IUPAC Name |

2-[[(2R,6R)-3,4,5-tris(2-hydroxyethoxy)-6-methoxyoxan-2-yl]methoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O10/c1-20-15-14(24-9-5-19)13(23-8-4-18)12(22-7-3-17)11(25-15)10-21-6-2-16/h11-19H,2-10H2,1H3/t11-,12?,13?,14?,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UITSPQLTFPTHJZ-XTLGRWLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)COCCO)OCCO)OCCO)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1C(C(C([C@H](O1)COCCO)OCCO)OCCO)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80941306 | |

| Record name | Methyl 2,3,4,6-tetrakis-O-(2-hydroxyethyl)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80941306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68239-42-9, 195378-75-7 | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-hydro-.omega.-hydroxy-, ether with methyl .beta.-D-glucopyranoside (4:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 2,3,4,6-tetrakis-O-(2-hydroxyethyl)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80941306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-hydro-ω-hydroxy-, ether with methyl β-D-glucopyranoside (4:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.